

Chemical structure and synthesis of SUVN-911

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Compound of Interest

Compound Name: SUVN-911

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An In-depth Technical Guide to the Chemical Structure and Synthesis of **SUVN-911**

Introduction

SUVN-911, also known as Ropanicant, is a novel, potent, and selective antagonist of the $\alpha 4\beta 2$ nicotinic acetylcholine receptor (nAChR) developed by Suven Life Sciences.^{[1][2][3]} It is under investigation for the treatment of major depressive disorder (MDD) and other neurological conditions.^[1] Preclinical studies have indicated that **SUVN-911** may offer a rapid onset of antidepressant effects and a favorable side-effect profile compared to traditional antidepressants, potentially by modulating neurotransmitter levels, particularly serotonin.^[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental data related to **SUVN-911**.

Chemical Structure

The chemical identity of **SUVN-911** is well-defined. Its IUPAC name is (1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane.^{[1][4]} The molecule's structure is characterized by a rigid bicyclic core, which contributes to its high affinity and selectivity for the $\alpha 4\beta 2$ nAChR.

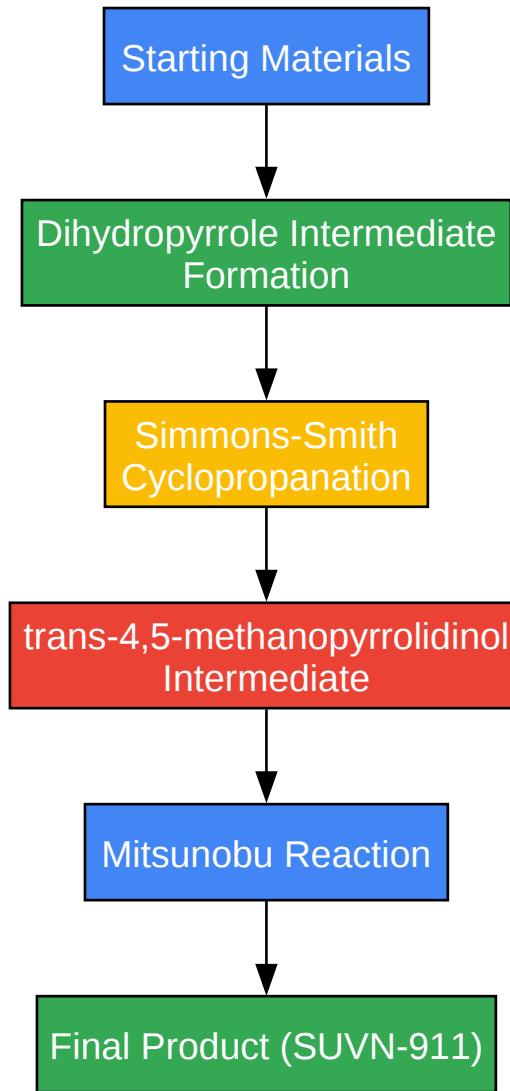
Identifier	Value
IUPAC Name	(1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane ^{[1][4]}
Other Names	Ropanicant, SUVN-911 ^{[1][4]}
CAS Number	2414674-70-5 (free base) ^{[1][4]}
Chemical Formula	C11H13CIN2O ^[1]
Molar Mass	224.69 g·mol ⁻¹ ^[1]
SMILES	C1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C(C=C3)Cl ^[1]
InChI Key	PYSCVJMLJRHJGJ-OYNCUSHFSA-N ^{[1][4]}

Synthesis of SUVN-911

The synthesis of **SUVN-911** involves a multi-step process, with key reactions including a diastereoselective Simmons-Smith cyclopropanation and a Mitsunobu reaction.^{[5][6]} The general synthetic approach is outlined in the "Discovery and Development of 3-(6-Chloropyridine-3-ylloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (**SUVN-911**)..." publication in the Journal of Medicinal Chemistry.^{[5][7]}

The following diagram illustrates a logical relationship of the key stages in the synthesis of **SUVN-911**.

Logical Relationship of SUVN-911 Synthesis

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Caption: Logical workflow for the synthesis of **SUVN-911**.

Pharmacological Profile

SUVN-911 is a potent and selective antagonist for the $\alpha 4\beta 2$ nAChR.[8][9][10] Its high affinity for this receptor subtype is a key feature of its pharmacological profile.

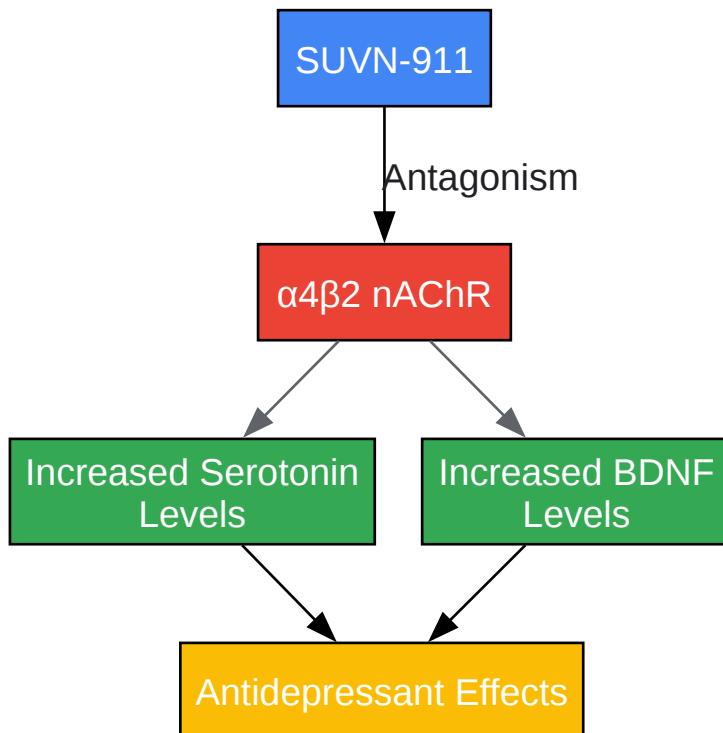
Parameter	Value
K _i for $\alpha 4\beta 2$ receptor	1.5 nM[7][8][9][11][12][13]
Binding affinity for $\alpha 3\beta 4$ receptor	>10 μ M[4][7][9][14][15]
Selectivity	High selectivity over 70 other targets, including GPCRs, ion channels, and enzymes[4][7][9][13][14][15]

Mechanism of Action and Signaling Pathway

SUVN-911 exerts its effects by antagonizing the $\alpha 4\beta 2$ nAChR.[1] This action is believed to lead to an increase in the levels of key neurochemicals implicated in mood regulation. Specifically, administration of **SUVN-911** has been shown to increase levels of serotonin and brain-derived neurotrophic factor (BDNF) in the cortex.[1][14][16]

The proposed signaling pathway is depicted below.

Proposed Signaling Pathway of SUVN-911



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Caption: Proposed mechanism of action for **SUVN-911**.

Experimental Protocols

The preclinical evaluation of **SUVN-911** has involved a range of behavioral and neurochemical assays to establish its antidepressant-like activity and mechanism of action.[\[16\]](#)

Forced Swimming Test (FST) in Rats

This is a widely used model to assess antidepressant activity. The protocol generally involves:

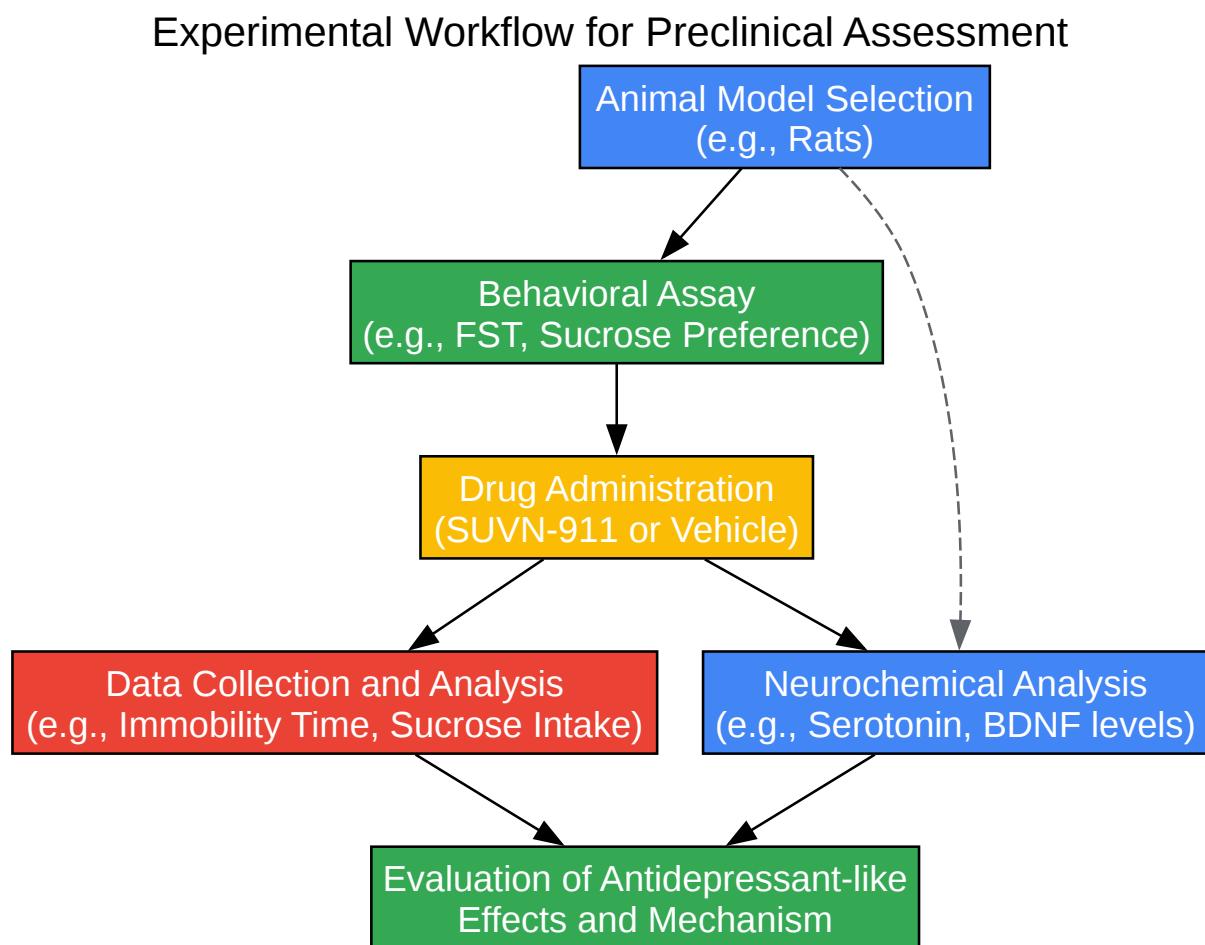
- Habituation Session: Rats are individually placed in a cylinder containing water for a 15-minute pre-test session.
- Drug Administration: **SUVN-911** or a vehicle control is administered orally.
- Test Session: 24 hours after the pre-test, the animals are returned to the water cylinder for a 5-minute test session.
- Data Analysis: The duration of immobility is recorded. A significant decrease in immobility time is indicative of antidepressant-like effects.

Sucrose Preference Test

This test is used to measure anhedonia, a core symptom of depression. A typical protocol includes:

- Baseline Measurement: Animals are given a free choice between two bottles, one containing water and the other a sucrose solution. The consumption of each is measured over a 24-hour period.
- Induction of Anhedonia: A chronic mild stress model is often used to induce anhedonia.
- Drug Treatment: **SUVN-911** or a vehicle is administered to the animals.
- Preference Testing: Sucrose preference is measured again after the treatment period. An increase in sucrose consumption relative to water is interpreted as a reduction in anhedonic behavior.

The general workflow for these preclinical experiments is illustrated below.



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Caption: General workflow for preclinical evaluation of **SUVN-911**.

Clinical Development

SUVN-911 has completed Phase 1 and Phase 2a clinical trials for the treatment of moderate to severe major depressive disorder.^{[1][17]} These studies have assessed the safety, tolerability, and pharmacokinetics of the compound in healthy adults and elderly subjects.^[4] The results from the Phase 2a study showed that Ropanicant was generally well-tolerated and demonstrated a rapid onset of action in improving depressive symptoms.^[17] Suvn Life Sciences plans to advance Ropanicant into a Phase 2b clinical study.^[17]

Conclusion

SUVN-911 is a promising clinical candidate for the treatment of major depressive disorder with a well-characterized chemical structure and a novel mechanism of action. Its high affinity and selectivity for the $\alpha 4\beta 2$ nAChR, coupled with its ability to modulate key neurotransmitter systems, underscore its therapeutic potential. The synthesis of **SUVN-911** is a sophisticated process that yields a specific stereoisomer with the desired pharmacological activity. Further clinical development will be crucial in fully elucidating the efficacy and safety of **SUVN-911** as a new treatment option for depression.

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